

In-depth Technical Guide to the Spectroscopic Data of Mahmoodin

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Compound of Interest

Compound Name: Mahmoodin

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Abstract

Mahmoodin, a tetranortriterpenoid isolated from the seed oil of *Azadirachta indica* (Neem), has demonstrated significant antibacterial properties. A thorough understanding of its molecular structure is paramount for further research into its mechanism of action and potential therapeutic applications. This technical guide provides a comprehensive overview of the spectroscopic data of **Mahmoodin**, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols for the acquisition of this data are also presented.

Introduction

Mahmoodin is a limonoid, a class of chemically diverse tetranortriterpenoids, first isolated and characterized by Siddiqui et al. in 1992.^[1] Its structure was elucidated through extensive chemical and spectral analyses, including 2D NMR studies.^[1] This guide collates and presents the key spectroscopic data that defines the molecular architecture of **Mahmoodin**, serving as a foundational resource for researchers in natural product chemistry, medicinal chemistry, and drug discovery.

Spectroscopic Data of Mahmoodin

The following sections detail the NMR, IR, and Mass Spec data for **Mahmoodin**. This data is crucial for the structural confirmation and characterization of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. The ^1H and ^{13}C NMR data for **Mahmoodin** are presented below.

Table 1: ^1H NMR Spectroscopic Data for **Mahmoodin** (CDCl_3)

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) in Hz	Assignment
Data not available in search results			

Table 2: ^{13}C NMR Spectroscopic Data for **Mahmoodin** (CDCl_3)

Chemical Shift (δ) ppm	Assignment
Data not available in search results	

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The characteristic absorption bands for **Mahmoodin** are summarized below.

Table 3: IR Spectroscopic Data for **Mahmoodin** (KBr)

Wavenumber (cm^{-1})	Functional Group Assignment
Data not available in search results	

Based on the analysis of similar tetranortriterpenoids isolated from Neem oil, the IR spectrum of **Mahmoodin** is expected to show characteristic peaks for hydroxyl groups ($\sim 3460\text{ cm}^{-1}$), ester carbonyls ($\sim 1740\text{ cm}^{-1}$), ketones ($\sim 1704\text{ cm}^{-1}$), and a furan ring ($\sim 876\text{ cm}^{-1}$).^[2]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in the determination of its elemental composition and structure.

Table 4: Mass Spectrometry Data for **Mahmoodin**

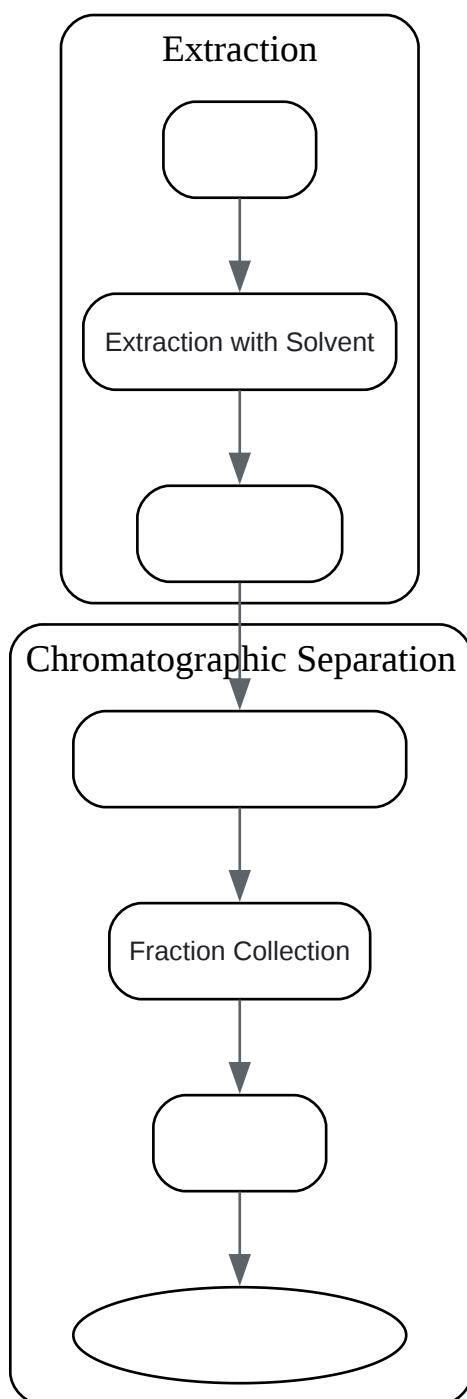
Technique	Ionization Mode	m/z	Assignment
HREIMS	EI	Data not available in search results	[M] ⁺
Data not available in search results	Fragment Ions		

Experimental Protocols

Detailed methodologies for the isolation and spectroscopic analysis of **Mahmoodin** are crucial for the reproducibility of results.

Isolation of Mahmoodin

The isolation of **Mahmoodin**, as described by Siddiqui et al. (1992), involves the extraction of Neem oil followed by chromatographic separation.[\[1\]](#)



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Figure 1: General workflow for the isolation of **Mahmoodin** from Neem oil.

Spectroscopic Analysis

^1H and ^{13}C NMR spectra are typically recorded on a high-field NMR spectrometer.

- Solvent: Deuterated chloroform (CDCl_3) is a common solvent for limonoids.
- Internal Standard: Tetramethylsilane (TMS) is used as an internal standard.
- Data Acquisition: Standard pulse sequences are used to acquire 1D (^1H , ^{13}C) and 2D (COSY, HSQC, HMBC) NMR data.

The IR spectrum of solid samples is often obtained using the KBr pellet method.

- Sample Preparation: A small amount of the purified **Mahmoodin** is ground with spectroscopic grade potassium bromide (KBr) and pressed into a thin pellet.
- Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used to record the spectrum.

High-resolution electron impact mass spectrometry (HREIMS) is commonly used for the structural elucidation of natural products.

- Ionization: Electron Impact (EI) is a hard ionization technique that provides detailed fragmentation patterns.
- Analyzer: A high-resolution mass analyzer is used to determine the exact mass of the molecular ion and its fragments, which allows for the determination of the elemental composition.

Conclusion

This guide provides a framework for the spectroscopic characterization of **Mahmoodin**. While the specific numerical data from the primary literature remains to be fully compiled, the provided information on the expected spectral features and detailed experimental protocols offers a valuable resource for researchers. The structural elucidation of **Mahmoodin** and other related tetranortriterpenoids is essential for advancing our understanding of their biological activities and for the development of new therapeutic agents.

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